molecular formula C7H5FN2 B1405010 4-Fluoro-6-azaindole CAS No. 1363380-64-6

4-Fluoro-6-azaindole

Cat. No.: B1405010
CAS No.: 1363380-64-6
M. Wt: 136.13 g/mol
InChI Key: JCEHYFFOPVMPKB-UHFFFAOYSA-N
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Description

4-Fluoro-6-azaindole is a heterocyclic compound that belongs to the azaindole family Azaindoles are characterized by a fused pyridine and pyrrole ring system, which imparts unique chemical and biological properties

Biochemical Analysis

Biochemical Properties

4-Fluoro-6-azaindole plays a significant role in biochemical reactions, particularly as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process crucial for many cellular functions. This compound has been shown to interact with several kinases, inhibiting their activity and thereby affecting various signaling pathways. The compound’s interaction with kinases involves binding to the ATP-binding site, which prevents the transfer of phosphate groups and disrupts downstream signaling processes .

Cellular Effects

The effects of this compound on cells are profound, influencing various cellular processes and functions. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, this compound can alter the phosphorylation status of key proteins involved in cell growth, differentiation, and apoptosis. This modulation of signaling pathways can lead to changes in gene expression, impacting the transcription of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly kinases. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, where it forms hydrogen bonds and hydrophobic interactions with amino acid residues. This binding inhibits the kinase’s catalytic activity, preventing the phosphorylation of target proteins. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of kinase activity, but the compound’s effectiveness may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant kinase inhibition, but exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolism, involving processes such as hydroxylation, glucuronidation, and sulfation. These metabolic reactions are catalyzed by enzymes such as cytochrome P450s and transferases. The metabolites of this compound can have different biological activities and may contribute to the compound’s overall effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct this compound to specific organelles, where it can exert its effects on local signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-azaindole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate under acidic conditions to form the intermediate, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydrogenated azaindoles, and various substituted derivatives .

Scientific Research Applications

4-Fluoro-6-azaindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-6-azaindole
  • 4-Chloro-6-azaindole
  • 4-Methyl-6-azaindole

Comparison: 4-Fluoro-6-azaindole is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEHYFFOPVMPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CC(=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289957
Record name 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-64-6
Record name 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 4-fluoro-6-azaindole derivatives interact with their target and what are the downstream effects?

A: this compound derivatives act as HIV-1 attachment inhibitors by targeting the viral envelope protein gp120. [] This interaction prevents the virus from binding to the host cell, effectively inhibiting viral attachment and subsequent entry into the cell. [] By blocking this crucial initial step in the HIV-1 lifecycle, these compounds effectively suppress viral replication. []

Q2: What is the relationship between the structure of this compound derivatives and their activity as HIV-1 attachment inhibitors?

A: Research has revealed a strong structure-activity relationship (SAR) for these compounds. [] Modifications at the 7-position of the this compound core significantly impact potency. [] Specifically, substituents capable of adopting a coplanar conformation, either through internal hydrogen bonding or by avoiding steric hindrance, tend to exhibit enhanced anti-HIV activity. [] This finding highlights the importance of optimizing the 7-position substituent for potent inhibition.

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